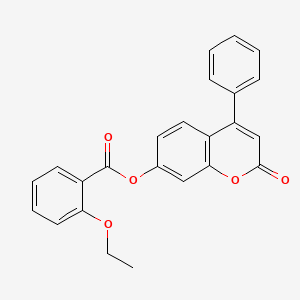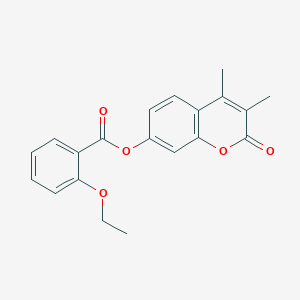
3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate
Descripción general
Descripción
3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromenone core with methyl substitutions at the 3 and 4 positions, and an ester linkage to a 2-ethoxybenzoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. The use of continuous flow reactors and automated systems could enhance production efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone can be reduced to form dihydro derivatives.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the chromenone core.
Substitution: 7-hydroxy-3,4-dimethyl-2H-chromen-2-one and 2-ethoxybenzoic acid.
Aplicaciones Científicas De Investigación
3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of fluorescent dyes and sensors due to its chromenone core.
Mecanismo De Acción
The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate involves its interaction with various molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways or bind to receptors that regulate cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
4-methylumbelliferone: A coumarin derivative with similar structural features but different biological activities.
7-hydroxycoumarin: Another coumarin derivative known for its use in fluorescent probes and sensors.
Warfarin: A well-known anticoagulant that also belongs to the coumarin family.
Uniqueness
3,4-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate is unique due to its specific substitution pattern and ester linkage, which confer distinct chemical and biological properties. Its combination of a chromenone core with an ethoxybenzoate moiety makes it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
(3,4-dimethyl-2-oxochromen-7-yl) 2-ethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-4-23-17-8-6-5-7-16(17)20(22)24-14-9-10-15-12(2)13(3)19(21)25-18(15)11-14/h5-11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKSIGXKQCVQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=C(C(=O)O3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B4227091.png)
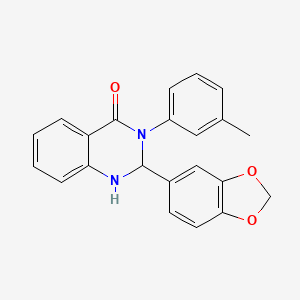

![2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B4227118.png)
![3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B4227131.png)
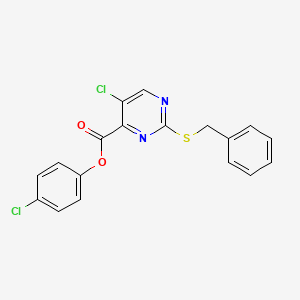
![N-(2-fluoro-5-methylphenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4227142.png)
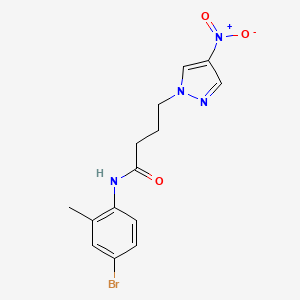
![N-{2-[4-(2,5-dimethoxyphenyl)-1-piperazinyl]ethyl}-N'-(4-methoxyphenyl)urea](/img/structure/B4227156.png)
![N-[4-(aminosulfonyl)phenyl]-2-(1-naphthylthio)acetamide](/img/structure/B4227158.png)
![1-{3,5-bis[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}ethanone](/img/structure/B4227162.png)
![N-(3-{2,5-dioxo-3-[4-(1-piperidinylcarbonyl)-1-piperidinyl]-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4227165.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-methyl-3-nitrobenzamide](/img/structure/B4227182.png)
